molecular formula C16H18O9 B1668797 Chlorogenic acid CAS No. 327-97-9

Chlorogenic acid

Cat. No. B1668797
CAS RN: 327-97-9
M. Wt: 354.31 g/mol
InChI Key: CWVRJTMFETXNAD-XYXZIBEBSA-N
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Description

Chlorogenic acid (CGA) is a bioactive polyphenolic compound found in many plant species . It’s the ester of caffeic acid and quinic acid . Despite the “chloro” in the name, chlorogenic acids contain no chlorine . The term “chlorogenic acids” refers to a related polyphenol family of esters, including hydroxycinnamic acids (caffeic acid, ferulic acid, and p-coumaric acid) with quinic acid .


Synthesis Analysis

CGA is produced by plants through the shikimate acid pathway during aerobic respiration . It’s synthesized by two hydroxycinnamoyl-coenzyme A shikimate/quinate hydroxycinnamoyl transferases (HCT/HQT) from coffee . In vitro, HCT is capable of synthesizing the 3,5-O-dicaffeoylquinic acid diester, a major constituent of the immature coffee grain .


Molecular Structure Analysis

Structurally, CGA is the ester formed between caffeic acid and the 3-hydroxyl of L-quinic acid . Isomers of CGA include the caffeoyl ester at other hydroxyl sites on the quinic acid ring: 4-O-caffeoylquinic acid (cryptochlorogenic acid or 4-CQA) and 5-O-caffeoylquinic acid (neochlorogenic acid or 5-CQA) .


Chemical Reactions Analysis

CGA readily degrades/transforms to others . The conventional heating of 5-CQA in the presence of water causes its isomerization and transformation . 5-CQA not only isomerizes to 3- and 4-O-caffeoylquinic acid, but also undergoes other transformations such as esterification and reactions with water .


Physical And Chemical Properties Analysis

CGA is a water-soluble phenolic acid . Its hemihydrate is a white needle-like crystal or slightly yellow needle-like crystal, hardly soluble in organic solvents, such as chloroform, ether, benzene, etc., and readily soluble in polar solvents, such as methanol, ethanol, and acetone .

Scientific Research Applications

1. Diabetes Mellitus and Its Complications

Chlorogenic acid (CA) has demonstrated potential in the prevention and treatment of diabetes mellitus (DM) and its complications such as diabetic nephropathy, retinopathy, and peripheral neuropathy. Its pharmacological properties include hypoglycemic and hypolipidemic effects, as well as anti-inflammatory and antioxidant activities (Yan et al., 2020).

2. Electrochemical Analysis

CA has been studied for its role in human health, with reports suggesting inhibitory effects on carcinogenesis and protective actions against oxidative stress, inflammation, diabetes, and hypertension. Electrochemical methods have been developed to determine CA in various products, indicating its significance in nutraceuticals and food products (Munteanu & Apetrei, 2021).

3. Pharmacological Actions

CA is recognized for its diverse pharmacological effects, including antioxidant, anti-inflammatory, antibacterial, antiviral, hypoglycemic, lipid-lowering, anticardiovascular, antimutagenic, anticancer, and immunomodulatory properties. These effects suggest its role in promoting human health and preventing chronic diseases (Miao & Xiang, 2020).

4. Microbial Control

Studies on bioactive natural products have highlighted CA's effectiveness in inhibiting more than 30 microorganisms, positioning it as a candidate for microbial control in public health and food safety applications (Feitosa et al., 2022).

5. Food Industry Applications

In the food industry, CA is used in various capacities such as food additives, storage, composition modification, packaging materials, functional food materials, and prebiotics. Its biological activities, including antioxidant and antimicrobial properties, make it a valuable ingredient in the food sector (Wang et al., 2022).

6. Anti-Obesity Effects

Research on CA's impact on obesity has shown its potentialin regulating energy balance, decreasing food intake, and increasing body temperature and adipose tissue activity, making it a promising agent for obesity treatment and management (He et al., 2020).

7. Extraction from Coffee

Studies on the extraction of CA from coffee beans have demonstrated that the content of CA in green coffee beans varies based on the maturity of the coffee cherries. This research is crucial for optimizing postharvest methods to maximize CA extraction for various applications (Husniati & Oktiani, 2019).

8. Antioxidative Activity

CA's antioxidative activity has been compared to other antioxidants like trolox. Studies using density functional theory have helped understand its behavior in physiological conditions, highlighting its potential as a dietary antioxidant and its reactivity towards different radicals (Tošović & Marković, 2019).

9. Antioxidant Capacity in Plants

Research on CA's role in plants under oxidative stress, such as in apple leaves, has shown that exogenous CA can alleviate stress by enhancing antioxidant capacity and modifying transcription levels of related genes (Mei et al., 2020).

10. Chlorogenic Acid in Cancer Research

Studies on CA's effects on cancer cells, such as breast cancer, have demonstrated its ability to inhibit cell proliferation and induce apoptosis through pathways like Bax/Bcl2, indicating its potential as a therapeutic agent in cancer treatment (Changizi et al., 2020).

11. Microbial Production of CA

A novel approach involves engineering Saccharomyces cerevisiae for the microbial production of CA from glucose, presenting an efficient alternative to plant extraction and opening avenues for the biosynthesis of CA-derived value-added metabolites (Xiao et al., 2022).

Safety And Hazards

When handling CGA, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVRJTMFETXNAD-JUHZACGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318952
Record name trans-Chlorogenic acid
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Molecular Weight

354.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chlorogenic acid
Source Human Metabolome Database (HMDB)
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Solubility

40 mg/mL at 25 °C
Record name Chlorogenic acid
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Product Name

Chlorogenic Acid

CAS RN

202650-88-2, 327-97-9
Record name trans-Chlorogenic acid
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Record name Chlorogenic acid
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Record name Chlorogenic Acid
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Record name 5-O-(3,4-dihydroxycinnamoyl)-L-quinic acid
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Record name CHLOROGENIC ACID
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Record name Chlorogenic acid
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URL http://www.hmdb.ca/metabolites/HMDB0003164
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Melting Point

205 - 209 °C
Record name Chlorogenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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